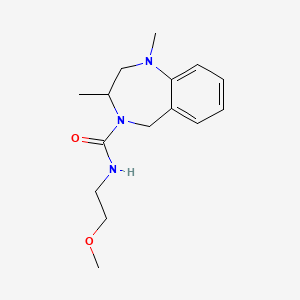
1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one is a chemical compound that belongs to the pyrrolidinone class of compounds. This compound is also known as MMSPA and has been the subject of much scientific research due to its potential applications in the field of medicine. In
Mécanisme D'action
The mechanism of action of 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in inflammation and pain. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemical and Physiological Effects:
1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one has been shown to have several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and other neurological disorders. Additionally, this compound has been shown to have antitumor activity in several different types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one in lab experiments is its relatively low toxicity. This compound has been shown to have a low level of toxicity in animal studies, which makes it a safer option for use in lab experiments. However, one limitation of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the product. Another area of research is the investigation of this compound's potential as a treatment for Alzheimer's disease and other neurological disorders. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential applications in the field of medicine.
Méthodes De Synthèse
The synthesis of 1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one involves the reaction of 2-methyl-5-methylsulfonylaniline with methyl acetoacetate in the presence of a base. This reaction results in the formation of the intermediate compound, which is then cyclized to form the final product. The synthesis of this compound has been extensively studied, and several modifications to the reaction conditions have been proposed to improve the yield and purity of the product.
Applications De Recherche Scientifique
1-Methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one has been the subject of much scientific research due to its potential applications in the field of medicine. This compound has been shown to have antitumor, anti-inflammatory, and analgesic properties. Several studies have also investigated its potential as a treatment for Alzheimer's disease and other neurological disorders.
Propriétés
IUPAC Name |
1-methyl-3-(2-methyl-5-methylsulfonylanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c1-9-4-5-10(19(3,17)18)8-12(9)14-11-6-7-15(2)13(11)16/h4-5,8,11,14H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZTYZYMNGLYYGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)NC2CCN(C2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3,4a,5,6,7,8,8a-Octahydrobenzo[b][1,4]oxazin-4-yl-(6-methoxypyridin-2-yl)methanone](/img/structure/B7583816.png)


![N-[3-(dimethylcarbamoyl)-4-methylphenyl]pyrrolidine-1-carboxamide](/img/structure/B7583835.png)

![4-(1,2-Dimethylimidazol-4-yl)sulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583841.png)
![4-Methylsulfonyl-1-thia-4-azaspiro[5.5]undecane](/img/structure/B7583848.png)
![N-[1-(3-chlorophenyl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B7583850.png)
![N-(2-methoxyethyl)-1-thia-4-azaspiro[5.5]undecane-4-carboxamide](/img/structure/B7583867.png)

![2-Methyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,3-thiazole](/img/structure/B7583878.png)
